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molecular formula C22H28FNO3 B161199 MDL 100151 CAS No. 139290-69-0

MDL 100151

Cat. No. B161199
M. Wt: 373.5 g/mol
InChI Key: HXTGXYRHXAGCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713627B2

Procedure details

In a 1-neck 500 mL glass round bottom flask equipped with a cold water condenser, magnetic stirrer and a nitrogen line, 97.5% pure (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) (20.43 g, 55 mmol), tetrahydrofuran (71.5 mL), water (35 mL) and sulfuric acid (19.27 g, 196 mmol) were combined. The solution was assayed initially and showed 14.7 wt % (20.4 g) (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) in solution. The solution was heated to reflux for 12 hours. The solution was cooled to room temperature and chilled in an ice bath for the neutralization. To the reaction solution, 50% NaOH (30.1 g, 0.38 mol) was added slowly. The addition was exothermic. The tetrahydrofuran was then removed by rotary evaporation. The residue was dissolved in toluene (72 mL). Excess water (30 mL) was added to the mixture to help keep the sodium salt dissolved. The phases were agitated and heated to 70° C. for 30 minutes. The phases were separated and the bottom aqueous phase was extracted a second time with toluene (37 mL). The organic phases were combined and assayed. The phase cut must be done warm to ensure that the α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) stays in solution and the sodium sulfate salt remains dissolved in the aqueous phase. The assay of the top organic phases showed 16.8 wt % (19.6 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) in solution. There was no residual product left in the aqueous phase following the second extraction. The toluene solution was stripped to a white solid by rotary evaporation. The solid residue was dissolved in 2-propanol (25.5 g) to give a 30 wt % solution of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5). The solution was heated to reflux and slowly cooled to room temperature. The solution crystallized and was chilled in an ice bath for 30 minutes. Isolation of the slurry was done by suction filtration. The wet cake was washed with 15 mL of chilled 2-propanol and then dried to a constant weight. Analysis of the mother liquors showed 9.0 wt % (5.71 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5). The solution was then concentrated on the roto-vap to half its original weight and crystallized. The crystals were chilled in an ice bath and suction filtered through a coarse sintered glass funnel. The assay of the mother liquors from the second crop showed 4.0 wt % (1.11 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) in solution. The two crops of crystals were combined and dried to a constant weight. Isolation of the slurry gave 100% pure α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) crystals in a 87.4% yield having an optical purity of 16.3% (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c). Accounting for the weight left in the mother liquor, the yield was raised to 92.8%.
Quantity
71.5 mL
Type
reactant
Reaction Step Two
Quantity
19.27 g
Type
reactant
Reaction Step Three
Name
Quantity
30.1 g
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@H:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].O1CCCC1.S(=O)(=O)(O)O.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12] |f:3.4|

Inputs

Step One
Name
Quantity
20.43 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Two
Name
Quantity
71.5 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
19.27 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
20.4 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Five
Name
Quantity
30.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The phases were agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-neck 500 mL glass round bottom flask equipped with a cold water condenser, magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath for the neutralization
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was then removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (72 mL)
ADDITION
Type
ADDITION
Details
Excess water (30 mL) was added to the mixture
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the bottom aqueous phase was extracted a second time with toluene (37 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The phase cut must be done warm
DISSOLUTION
Type
DISSOLUTION
Details
the sodium sulfate salt remains dissolved in the aqueous phase
WAIT
Type
WAIT
Details
left in the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
the second extraction
CUSTOM
Type
CUSTOM
Details
The toluene solution was stripped to a white solid by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in 2-propanol (25.5 g)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713627B2

Procedure details

In a 1-neck 500 mL glass round bottom flask equipped with a cold water condenser, magnetic stirrer and a nitrogen line, 97.5% pure (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) (20.43 g, 55 mmol), tetrahydrofuran (71.5 mL), water (35 mL) and sulfuric acid (19.27 g, 196 mmol) were combined. The solution was assayed initially and showed 14.7 wt % (20.4 g) (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) in solution. The solution was heated to reflux for 12 hours. The solution was cooled to room temperature and chilled in an ice bath for the neutralization. To the reaction solution, 50% NaOH (30.1 g, 0.38 mol) was added slowly. The addition was exothermic. The tetrahydrofuran was then removed by rotary evaporation. The residue was dissolved in toluene (72 mL). Excess water (30 mL) was added to the mixture to help keep the sodium salt dissolved. The phases were agitated and heated to 70° C. for 30 minutes. The phases were separated and the bottom aqueous phase was extracted a second time with toluene (37 mL). The organic phases were combined and assayed. The phase cut must be done warm to ensure that the α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) stays in solution and the sodium sulfate salt remains dissolved in the aqueous phase. The assay of the top organic phases showed 16.8 wt % (19.6 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) in solution. There was no residual product left in the aqueous phase following the second extraction. The toluene solution was stripped to a white solid by rotary evaporation. The solid residue was dissolved in 2-propanol (25.5 g) to give a 30 wt % solution of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5). The solution was heated to reflux and slowly cooled to room temperature. The solution crystallized and was chilled in an ice bath for 30 minutes. Isolation of the slurry was done by suction filtration. The wet cake was washed with 15 mL of chilled 2-propanol and then dried to a constant weight. Analysis of the mother liquors showed 9.0 wt % (5.71 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5). The solution was then concentrated on the roto-vap to half its original weight and crystallized. The crystals were chilled in an ice bath and suction filtered through a coarse sintered glass funnel. The assay of the mother liquors from the second crop showed 4.0 wt % (1.11 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) in solution. The two crops of crystals were combined and dried to a constant weight. Isolation of the slurry gave 100% pure α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) crystals in a 87.4% yield having an optical purity of 16.3% (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c). Accounting for the weight left in the mother liquor, the yield was raised to 92.8%.
Quantity
71.5 mL
Type
reactant
Reaction Step Two
Quantity
19.27 g
Type
reactant
Reaction Step Three
Name
Quantity
30.1 g
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@H:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].O1CCCC1.S(=O)(=O)(O)O.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12] |f:3.4|

Inputs

Step One
Name
Quantity
20.43 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Two
Name
Quantity
71.5 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
19.27 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
20.4 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Five
Name
Quantity
30.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The phases were agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-neck 500 mL glass round bottom flask equipped with a cold water condenser, magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath for the neutralization
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was then removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (72 mL)
ADDITION
Type
ADDITION
Details
Excess water (30 mL) was added to the mixture
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the bottom aqueous phase was extracted a second time with toluene (37 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The phase cut must be done warm
DISSOLUTION
Type
DISSOLUTION
Details
the sodium sulfate salt remains dissolved in the aqueous phase
WAIT
Type
WAIT
Details
left in the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
the second extraction
CUSTOM
Type
CUSTOM
Details
The toluene solution was stripped to a white solid by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in 2-propanol (25.5 g)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713627B2

Procedure details

In a 1-neck 500 mL glass round bottom flask equipped with a cold water condenser, magnetic stirrer and a nitrogen line, 97.5% pure (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) (20.43 g, 55 mmol), tetrahydrofuran (71.5 mL), water (35 mL) and sulfuric acid (19.27 g, 196 mmol) were combined. The solution was assayed initially and showed 14.7 wt % (20.4 g) (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c) in solution. The solution was heated to reflux for 12 hours. The solution was cooled to room temperature and chilled in an ice bath for the neutralization. To the reaction solution, 50% NaOH (30.1 g, 0.38 mol) was added slowly. The addition was exothermic. The tetrahydrofuran was then removed by rotary evaporation. The residue was dissolved in toluene (72 mL). Excess water (30 mL) was added to the mixture to help keep the sodium salt dissolved. The phases were agitated and heated to 70° C. for 30 minutes. The phases were separated and the bottom aqueous phase was extracted a second time with toluene (37 mL). The organic phases were combined and assayed. The phase cut must be done warm to ensure that the α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) stays in solution and the sodium sulfate salt remains dissolved in the aqueous phase. The assay of the top organic phases showed 16.8 wt % (19.6 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) in solution. There was no residual product left in the aqueous phase following the second extraction. The toluene solution was stripped to a white solid by rotary evaporation. The solid residue was dissolved in 2-propanol (25.5 g) to give a 30 wt % solution of α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5). The solution was heated to reflux and slowly cooled to room temperature. The solution crystallized and was chilled in an ice bath for 30 minutes. Isolation of the slurry was done by suction filtration. The wet cake was washed with 15 mL of chilled 2-propanol and then dried to a constant weight. Analysis of the mother liquors showed 9.0 wt % (5.71 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5). The solution was then concentrated on the roto-vap to half its original weight and crystallized. The crystals were chilled in an ice bath and suction filtered through a coarse sintered glass funnel. The assay of the mother liquors from the second crop showed 4.0 wt % (1.11 g) α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) in solution. The two crops of crystals were combined and dried to a constant weight. Isolation of the slurry gave 100% pure α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) crystals in a 87.4% yield having an optical purity of 16.3% (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3c). Accounting for the weight left in the mother liquor, the yield was raised to 92.8%.
Quantity
71.5 mL
Type
reactant
Reaction Step Two
Quantity
19.27 g
Type
reactant
Reaction Step Three
Name
Quantity
30.1 g
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C@H:11]([CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:15][CH2:14]1)[OH:12].O1CCCC1.S(=O)(=O)(O)O.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:11]([CH:13]1[CH2:14][CH2:15][N:16]([CH2:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:17][CH2:18]1)[OH:12] |f:3.4|

Inputs

Step One
Name
Quantity
20.43 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Two
Name
Quantity
71.5 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
19.27 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
20.4 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)[C@@H](O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Step Five
Name
Quantity
30.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The phases were agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-neck 500 mL glass round bottom flask equipped with a cold water condenser, magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath for the neutralization
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was then removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (72 mL)
ADDITION
Type
ADDITION
Details
Excess water (30 mL) was added to the mixture
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the bottom aqueous phase was extracted a second time with toluene (37 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The phase cut must be done warm
DISSOLUTION
Type
DISSOLUTION
Details
the sodium sulfate salt remains dissolved in the aqueous phase
WAIT
Type
WAIT
Details
left in the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
the second extraction
CUSTOM
Type
CUSTOM
Details
The toluene solution was stripped to a white solid by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in 2-propanol (25.5 g)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)C(O)C1CCN(CC1)CCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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